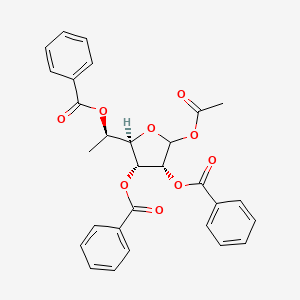

1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose

Description

1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose is a chemically modified ribofuranose derivative extensively utilized in nucleoside synthesis and carbohydrate chemistry. Its structure comprises a five-membered furanose ring with protective acetyl (1-O) and benzoyl (2-O, 3-O, 5-O) groups, alongside a stereochemically defined 5(R)-C-methyl substituent. The benzoyl groups protect reactive hydroxyls during synthetic steps, enabling selective modifications at specific positions . The 5(R)-C-methyl group introduces conformational rigidity, influencing the sugar’s puckering and steric interactions in nucleoside coupling reactions . This compound is pivotal in synthesizing α/β-anomeric nucleosides via silylation methods, as demonstrated in the synthesis of trifluoromethyl quinazolin-dione derivatives .

Propriétés

Formule moléculaire |

C29H26O9 |

|---|---|

Poids moléculaire |

518.5 g/mol |

Nom IUPAC |

[(2R,3R,4R)-5-acetyloxy-4-benzoyloxy-2-[(1R)-1-benzoyloxyethyl]oxolan-3-yl] benzoate |

InChI |

InChI=1S/C29H26O9/c1-18(34-26(31)20-12-6-3-7-13-20)23-24(36-27(32)21-14-8-4-9-15-21)25(29(38-23)35-19(2)30)37-28(33)22-16-10-5-11-17-22/h3-18,23-25,29H,1-2H3/t18-,23-,24-,25-,29?/m1/s1 |

Clé InChI |

YAIBLMNVMOOSKD-XKUVCPDSSA-N |

SMILES isomérique |

C[C@H]([C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

SMILES canonique |

CC(C1C(C(C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Methyl Esterification

D-ribose undergoes methyl esterification in methanol with acidic catalysts (e.g., H₂SO₄) to form methyl ribofuranoside. This step enhances solubility for subsequent reactions.

Reaction Conditions :

Benzoylation

The methyl ester intermediate is treated with benzoyl chloride in toluene using methyl diisopropylamine (MDIPA) and 4-dimethylaminopyridine (DMAP) as catalysts. This step protects hydroxyl groups at positions 2, 3, and 5.

Optimized Parameters :

Acetylation

The final step introduces the acetyl group at position 1 using acetic anhydride in acetic acid, catalyzed by H₂SO₄. Crystallization yields the pure product.

Key Data :

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of both strategies:

| Parameter | Early-Stage Methylation | Late-Stage Alkylation |

|---|---|---|

| Stereochemical Control | High (via CBS reduction) | Moderate (risk of racemization) |

| Step Count | 4–5 steps | 5–6 steps |

| Overall Yield | ~40% (estimated) | ~30% (estimated) |

| Purification Complexity | High | Moderate |

Industrial-Scale Considerations

For large-scale production, the patent method (CN111484535A) offers a template with modifications:

- Catalyst Recycling : Reuse H₂SO₄ from acetylation steps to reduce costs.

- Solvent Recovery : Implement distillation for toluene and acetic acid.

- Crystallization Optimization : Use ethanol/isopropanol mixtures for higher purity.

Environmental Impact :

- Waste Reduction : The patent reports a 20% reduction in solvent waste compared to pyridine-based methods.

Analyse Des Réactions Chimiques

Glycosylation Reactions

This compound serves as a glycosyl donor in nucleoside synthesis due to its activated anomeric center. The acetyl group at the 1-O position facilitates stereoselective coupling with nucleobases.

Table 1: Glycosylation Outcomes with Heterocyclic Bases

Key findings:

-

β-D selectivity dominates in Lewis acid-catalyzed reactions (e.g., BF₃·Et₂O) due to neighboring-group participation of the 2-O-benzoyl group .

-

Steric hindrance from the 5(R)-C-methyl group reduces α-anomer formation .

Deprotection Reactions

Sequential removal of protective groups enables access to free ribose derivatives for further functionalization.

Table 2: Deprotection Conditions and Outcomes

Mechanistic insights:

-

Acetyl groups are removed under mild basic conditions (e.g., ammonia/methanol) due to their lower steric hindrance.

-

Benzoyl groups require stronger bases (e.g., NaOH) for hydrolysis, with reaction rates influenced by the 5(R)-C-methyl group’s electron-donating effect .

Nucleophilic Substitution at the Anomeric Center

The 1-O-acetyl group can be displaced by nucleophiles, enabling C–C or C–heteroatom bond formation.

Example reaction :

-

Yields for amine nucleophiles range from 60–75% with β-selectivity .

-

Thiols exhibit lower reactivity (<50% yield) due to poor leaving-group ability of acetate .

Sonogashira Coupling

The 5(R)-C-methyl group’s proximity allows functionalization via palladium-catalyzed cross-couplings:

-

Iodination at C7 of 7-deazapurine nucleosides.

-

Coupling with terminal alkynes using Pd(PPh₃)₄/CuI.

-

Isolation of 7-alkynyl derivatives in 65–80% yield .

Applications:

Oxidation and Reduction

The ribofuranose ring undergoes selective transformations:

Stability Under Reaction Conditions

Applications De Recherche Scientifique

Nucleoside Synthesis

One of the primary applications of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose is as an intermediate in nucleoside synthesis. This compound plays a crucial role in the development of antiviral and anticancer drugs.

Case Study: Antiviral Drug Development

- Example: Clofarabine and Azacitidine are nucleoside analogs derived from this compound.

- Findings: Research indicates that these nucleosides exhibit significant activity against various viral infections and cancers, demonstrating the importance of this compound in therapeutic applications .

Biochemical Studies

The compound is extensively utilized in biochemical studies involving carbohydrate chemistry. It aids researchers in understanding sugar interactions within biological systems.

Research Insights

- The structural features of this compound allow for detailed studies on glycosylation reactions and enzyme-substrate interactions .

Drug Formulation

Due to its unique chemical structure, this compound can be incorporated into drug formulations to enhance the stability and bioavailability of therapeutic agents.

Application Example

- Formulation Stability: Studies have shown that incorporating this compound into formulations can improve the solubility and absorption rates of poorly soluble drugs .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques.

Analytical Applications

- It is used to calibrate instruments and validate methods for analyzing complex mixtures in pharmaceutical research .

Glycoconjugate Research

This compound is instrumental in synthesizing glycoconjugates, which are critical for cell signaling and immune responses.

Significance in Research

- Glycoconjugates derived from this compound have been studied for their roles in cellular communication and pathogen recognition .

Mécanisme D'action

The mechanism of action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5®-C-methyl-D-ribofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its unique structure allows it to bind to specific proteins or nucleic acids, modulating their activity and function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: Protective Group Variations

Key Compound: 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose Analog: 1-O-Acetyl-2,3,5-tri-O-benzyl-D-ribofuranose (CAS 58381-23-0)

The benzoyl groups in the target compound enhance stability under acidic/oxidative conditions but necessitate harsh deprotection, whereas benzyl groups offer easier removal under neutral conditions .

Substituent Effects: C-Methyl vs. Standard Ribofuranose

| Parameter | Target Compound | Non-Methylated Analog |

|---|---|---|

| Conformational Rigidity | Increased (5(R)-C-methyl restricts puckering) | Flexible furanose ring |

| Anomeric Control | Improved α/β selectivity in coupling | Lower stereoselectivity |

| Spectral Data | Distinct ¹³C NMR shifts (δ 15–20 ppm for CH₃) | Absence of methyl-related signals |

| Biological Activity | Potential enhanced metabolic stability | Standard pharmacokinetic profiles |

The 5(R)-C-methyl group alters the furanose’s envelope conformations (e.g., C3′-endo vs. C2′-exo), impacting nucleoside base pairing and enzyme recognition .

Data Tables

Table 1: Deprotection Methods for Ribofuranose Derivatives

| Compound | Deprotection Agent | Conditions | Yield (%) |

|---|---|---|---|

| 1-O-Acetyl-2,3,5-tri-O-benzoyl derivative | NaOMe/MeOH | Reflux, 6 hr | 85–90 |

| 1-O-Acetyl-2,3,5-tri-O-benzyl derivative | H₂/Pd-C | RT, 12 hr | 95 |

Table 2: NMR Shifts for Key Substituents

| Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5(R)-C-methyl | 1.35 (s, 3H) | 18.2 |

| Benzoyl C=O | - | 165.8–166.5 |

| Acetyl OCH₃ | 2.10 (s, 3H) | 20.5 |

Activité Biologique

1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is primarily recognized for its role in nucleoside synthesis and its inhibitory effects on specific enzymes related to DNA metabolism.

- Molecular Formula : C29H26O9

- Molecular Weight : 518.51 g/mol

- CAS Number : 72159-45-6

Synthesis

The synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose involves several steps:

- Methylation of Ribose : Ribose is reacted with thionyl chloride and methyl alcohol to achieve a methylated product.

- Benzoylation : The methylated ribose is treated with benzyl chloride to introduce benzoyl groups.

- Acetylation : The benzoylated ribose undergoes acetylation to yield the final compound through a controlled reaction with acetic anhydride .

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on human Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme implicated in DNA repair mechanisms. The inhibition potency was assessed using IC50 values, which indicate the concentration required to inhibit enzyme activity by 50%.

| Compound | IC50 (μM) | Notes |

|---|---|---|

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose (2D) | 2.7 | Higher activity compared to L-isomer |

| Benzoylated uracil derivative (4D) | 2.7 | Comparable activity to other derivatives |

| L-isomer (2L) | 25 | Significantly less active than D-isomer |

The D-isomers of the compound exhibited greater inhibition than their L-counterparts, suggesting that the stereochemistry at the C-2 carbon center plays a crucial role in biological activity .

Antiproliferative Activity

In vitro studies have also evaluated the antiproliferative effects of this compound on various tumor cell lines, including L1210 and HeLa cells. The results indicated that derivatives of ribofuranose can inhibit cell proliferation effectively:

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| L1210 | 3′-C-ethynylribofuranose analogs | <100 |

| HeLa | Various nucleoside derivatives | <200 |

These findings suggest that structural modifications can significantly influence the antiproliferative properties of nucleoside analogs .

Case Studies

- Study on Tdp1 Inhibition : A comparative analysis was conducted on various nucleoside derivatives. The study demonstrated that the presence of specific substituents significantly affected Tdp1 inhibition, with the D-ribofuranoside derivatives showing superior activity over their L-isomers .

- Antiviral Activity Assessment : Another investigation focused on the antiviral properties of ribofuranose derivatives against a panel of human viruses. Although specific data for 1-O-acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose was not detailed, related compounds showed promising results against herpes simplex virus and influenza viruses .

Q & A

Basic: How can the structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose be confirmed experimentally?

Answer:

The compound’s structure is validated using multidimensional spectroscopic techniques :

- ¹H/¹³C NMR to confirm regiochemistry of acetyl/benzoyl groups and the stereochemistry at C5 (R-configuration).

- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (C₂₈H₂₄O₉, MW 504.48) .

- Optical Rotation to assess enantiomeric purity, comparing observed values to literature data (e.g., [α]D²⁵ = +X° in CHCl₃) .

Advanced: What strategies mitigate stereochemical challenges during synthesis of the 5(R)-C-methyl configuration?

Answer:

Stereocontrol at C5(R) can be achieved via:

- Asymmetric Aldol Reactions : Chiral auxiliaries or catalysts to induce R-configuration .

- Enzymatic Resolution : Lipases or esterases to selectively hydrolyze undesired stereoisomers .

- Protecting Group Manipulation : Use of benzoyl groups to stabilize intermediates and reduce epimerization .

Basic: Which purification methods are optimal for isolating this compound post-synthesis?

Answer:

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity .

- Crystallization : Ethanol/water mixtures to exploit solubility differences of benzoylated intermediates .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points, optical activity)?

Answer:

- Reproduce Under Controlled Conditions : Standardize solvents, temperatures, and purification steps .

- Advanced Characterization : Use DSC (Differential Scanning Calorimetry) for melting point validation and X-ray Crystallography for absolute stereochemistry .

Basic: What is the role of benzoyl groups in the synthesis of this compound?

Answer:

Benzoyl groups:

- Protect Hydroxyls : Prevent undesired reactivity during glycosylation or methylation steps.

- Enhance Solubility : Improve handling in non-polar solvents (e.g., toluene, CH₂Cl₂) .

Advanced: What alternative synthetic routes exist for this compound, and how do they compare in yield and scalability?

Answer:

Basic: How is this compound applied in nucleoside analog synthesis?

Answer:

It serves as a ribose precursor for:

- Modified Nucleosides : Introduce 5(R)-C-methyl groups for antiviral/prodrug research.

- Phosphoramidite Derivatives : Used in oligonucleotide synthesis for stereocontrolled glycosidic bonds .

Advanced: What mechanistic insights are critical for optimizing its glycosylation reactions?

Answer:

- Kinetic vs. Thermodynamic Control : Monitor reaction progression via TLC or HPLC to trap intermediates.

- Activation Methods : Compare triflate, imidate, or Brønsted acid catalysis for glycosidic bond formation .

- MS/MS Fragmentation Studies : Identify side products (e.g., anomerization) .

Basic: How stable is this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas.

- Hydrolytic Sensitivity : Benzoyl groups hydrolyze in basic aqueous media (pH > 9) .

Advanced: How can computational modeling enhance synthetic route design?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.